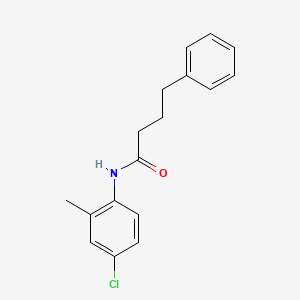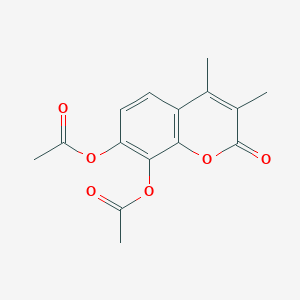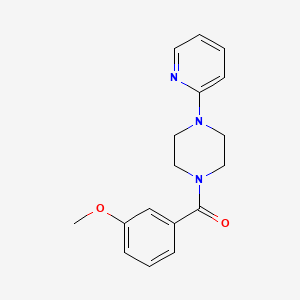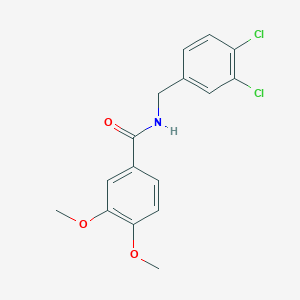
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide, also known as Clomipramine, is a tricyclic antidepressant drug that is used for the treatment of depression, obsessive-compulsive disorder (OCD), and panic disorder. Clomipramine belongs to the class of drugs called tricyclic antidepressants, which work by increasing the levels of certain chemicals in the brain that affect mood and behavior.
作用机制
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters. This leads to an improvement in mood and a reduction in the symptoms of depression, OCD, and panic disorder. N-(4-chloro-2-methylphenyl)-4-phenylbutanamide also has some affinity for other receptors in the brain, including histamine, muscarinic, and alpha-adrenergic receptors.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which leads to an improvement in mood and a reduction in the symptoms of depression, OCD, and panic disorder. N-(4-chloro-2-methylphenyl)-4-phenylbutanamide also has some affinity for other receptors in the brain, including histamine, muscarinic, and alpha-adrenergic receptors, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the effects of serotonin and norepinephrine on mood and behavior. N-(4-chloro-2-methylphenyl)-4-phenylbutanamide is also readily available and relatively inexpensive, which makes it accessible for use in a wide range of experiments. However, there are also some limitations to using N-(4-chloro-2-methylphenyl)-4-phenylbutanamide in lab experiments. It has a long half-life and can take several weeks to reach steady-state levels in the body, which can make it difficult to study its acute effects. Additionally, N-(4-chloro-2-methylphenyl)-4-phenylbutanamide has some affinity for other receptors in the brain, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(4-chloro-2-methylphenyl)-4-phenylbutanamide. One area of interest is its potential use in the treatment of other psychiatric disorders such as bipolar disorder, PTSD, and social anxiety disorder. Another area of interest is the development of new drugs that target the same neurotransmitter systems as N-(4-chloro-2-methylphenyl)-4-phenylbutanamide but with fewer side effects. Additionally, there is ongoing research into the underlying mechanisms of depression, OCD, and panic disorder, which may lead to the development of new drugs with novel mechanisms of action.
合成方法
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide can be synthesized by reacting 4-chloro-2-methylphenylamine with 4-phenylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
科学研究应用
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide has been extensively studied for its therapeutic effects in treating depression, OCD, and panic disorder. It has been shown to be effective in reducing the symptoms of these disorders by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain. N-(4-chloro-2-methylphenyl)-4-phenylbutanamide has also been studied for its potential use in the treatment of other psychiatric disorders such as bipolar disorder, post-traumatic stress disorder (PTSD), and social anxiety disorder.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-13-12-15(18)10-11-16(13)19-17(20)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEBRDRJRKPDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5822117.png)
![3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5822118.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5822132.png)

![4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5822140.png)


![5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5822176.png)

![2-(4-ethylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5822192.png)

